molecular formula C11H19NO4 B2904961 Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate CAS No. 320424-44-0

Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate

Cat. No.: B2904961
CAS No.: 320424-44-0
M. Wt: 229.276
InChI Key: JGXFBTGWXGDXBC-UHFFFAOYSA-N
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Description

Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with a methoxy-oxopropyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methoxy-oxopropyl reagents under controlled conditions. One common method involves the use of methyl acrylate and piperidine in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound has a similar piperidine ring structure but with different substituents.

    Methyl 1-(3-methoxy-3-oxopropyl)-4-(phenylamino)piperidine-4-carboxylate: Another related compound with a phenylamino group instead of a methoxy group.

Uniqueness

Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy-oxopropyl group allows for unique interactions in chemical reactions and biological systems, differentiating it from other similar compounds .

Properties

IUPAC Name

methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-15-10(13)5-8-12-6-3-9(4-7-12)11(14)16-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXFBTGWXGDXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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